4-O-Methylphorbol-12,13-diacetate
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Overview
Description
4-O-Methylphorbol-12,13-diacetate is a phorbol ester, a class of compounds known for their biological activity, particularly in tumor promotion. This compound is derived from phorbol, a diterpene that is found in the seeds of the Croton tiglium plant. Phorbol esters, including this compound, are known for their ability to activate protein kinase C, a family of enzymes involved in various cellular processes.
Preparation Methods
The synthesis of 4-O-Methylphorbol-12,13-diacetate typically involves the following steps:
Starting Material: The preparation begins with phorbol-13-acetate-20-tritylether.
Acylation: This intermediate is acylated using a carbodiimide method to yield its 12-retinoate.
Detritylation: The 12-retinoate is then detritylated by acidic methanol to give the final product.
Chemical Reactions Analysis
4-O-Methylphorbol-12,13-diacetate undergoes various chemical reactions, including:
Hydrolysis: This compound hydrolyzes under both alkaline and acidic conditions.
Ester Reactions: As an ester, it reacts with acids to liberate heat along with alcohols and acids.
Interaction with Caustic Solutions: Heat is generated when esters interact with caustic solutions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically alcohols and acids.
Scientific Research Applications
4-O-Methylphorbol-12,13-diacetate has several scientific research applications:
Tumor Promotion Studies: It is used to study the mechanisms of tumor promotion due to its ability to activate protein kinase C.
Protein Kinase C Activation: This compound is a full agonist for the activation of protein kinase C in the presence of palmitoylcarnitine.
Biological Activity Studies: It is used in various biological assays to understand its effects on cellular processes.
Mechanism of Action
The primary mechanism of action of 4-O-Methylphorbol-12,13-diacetate involves the activation of protein kinase C. This activation is enhanced in the presence of palmitoylcarnitine, which augments the dependency of the enzyme on phorbol esters . The compound acts as a full agonist for protein kinase C activation, leading to various downstream effects on cellular processes.
Comparison with Similar Compounds
4-O-Methylphorbol-12,13-diacetate can be compared with other phorbol esters such as:
Phorbol 12-myristate 13-acetate: Another potent activator of protein kinase C.
Phorbol 12,13-diacetate: Similar in structure but with different biological potency.
4-α-Phorbol: Lacks the biological activity seen in this compound.
The uniqueness of this compound lies in its specific activation of protein kinase C and its use in tumor promotion studies.
Properties
CAS No. |
22376-31-4 |
---|---|
Molecular Formula |
C25H34O8 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-6-methoxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C25H34O8/c1-12-8-18-23(31-7,20(12)29)10-16(11-26)9-17-19-22(5,6)25(19,33-15(4)28)21(32-14(3)27)13(2)24(17,18)30/h8-9,13,17-19,21,26,30H,10-11H2,1-7H3/t13-,17+,18-,19-,21-,23-,24-,25-/m1/s1 |
InChI Key |
JCFQHNGACWXQLL-SUKCUDRDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)OC)C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)OC)C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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